Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
Description
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is an organotin compound characterized by a tributyltin core functionalized with a 4,4-dimethyl-1-methylene-2-pentynyl substituent. This structure combines a sterically hindered alkyne moiety with a methylene group, rendering it reactive in cross-coupling reactions such as Stille couplings. Organotin compounds like this are pivotal in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceuticals and materials science .
Properties
CAS No. |
650605-93-9 |
|---|---|
Molecular Formula |
C20H38Sn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
NOVRRAAJGIDZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- typically involves the reaction of tributylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.
Medicine: Research into potential therapeutic applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction can affect biological pathways, such as enzyme activity and cellular signaling, which is why organotin compounds are of interest in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues with Alkyne or Alkene Substituents
- Stannane, tributyl(5-methyl-1-methylene-2-hexynyl) (): This compound features a longer alkyne chain (2-hexynyl vs. 2-pentynyl) and a methyl group at position 3. The extended chain increases molar mass and may enhance solubility in nonpolar solvents. However, steric hindrance from the additional methyl group could reduce reactivity in coupling reactions compared to the target compound.
- This contrasts with the target compound’s aliphatic substituent, which lacks such stabilization. The phenyl group may also increase photostability but reduce solubility in aqueous media.
Thienyl-Substituted Tributylstannanes
Tributyl(5-methyl-2-thienyl)stannane ():
Molecular Formula: C₁₇H₃₂SSn; Molar Mass: 387.214 g/mol.
The thienyl group provides sulfur-based electron donation, enhancing nucleophilicity in Stille couplings. However, the absence of an alkyne limits its utility in reactions requiring sp-hybridized carbon partners.- Tributyl(4-octylthiophen-2-yl)stannane (): Molecular Formula: C₂₄H₄₆SSn; Molar Mass: 485.4 g/mol. The 4-octyl chain improves lipophilicity, making this compound suitable for reactions in nonpolar solvents. Its bulky substituent, however, may slow reaction kinetics compared to the target compound’s more compact structure.
Aryl-Substituted Tributylstannanes
Tributyl(4-fluorophenyl)stannane ():
The electron-withdrawing fluorine atom activates the tin center for electrophilic substitutions, contrasting with the target compound’s alkyne-driven reactivity. Fluorine also increases oxidative stability but may introduce toxicity concerns.- Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (): Molecular Formula: C₂₈H₅₄SSn; Molar Mass: 541.5 g/mol. This contrasts with the target compound’s linear substituent, which balances reactivity and steric effects.
Key Comparative Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent Features | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | Not explicitly given (Inferred: ~C₂₀H₃₄Sn) | ~400 (estimated) | 4,4-dimethyl-1-methylene-2-pentynyl | High reactivity in sp³-sp² couplings |
| Tributyl(5-methyl-2-thienyl)stannane | C₁₇H₃₂SSn | 387.214 | Thienyl with methyl | Moderate nucleophilicity, sulfur-assisted |
| Tributyl(4-fluorophenyl)stannane | C₁₉H₃₃FSn | 399.22 (estimated) | Fluorophenyl | Electron-deficient, oxidative stability |
| Tributyl[(1E)-4-phenyl-1-buten-3-ynyl]stannane | C₂₃H₃₄Sn | 437.3 (estimated) | Conjugated phenyl-alkyne | Resonance stabilization, slower kinetics |
Biological Activity
Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is an organotin compound that has garnered attention for its biological activity, particularly in the context of organotin toxicity and potential therapeutic applications. This article delves into the biological properties, synthesis, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by a tin atom bonded to three butyl groups and a 4,4-dimethyl-1-methylene-2-pentynyl moiety. This arrangement not only influences its chemical reactivity but also its interactions with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C13H22OSn |
| Molecular Weight | 286.00 g/mol |
| IUPAC Name | Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- |
Organotin Toxicity
Organotin compounds are known to exhibit toxicity in various biological systems. Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has been studied for its effects on enzyme activity and cellular signaling pathways. Research indicates that these compounds can disrupt normal cellular functions, potentially leading to adverse health effects.
Therapeutic Potential
Despite their toxicity, organotin compounds have shown promise in therapeutic applications. Some studies suggest that Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may possess antifungal and anticancer properties. The specific mechanisms through which these effects occur remain an area of active research.
The biological activity of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Cellular Signaling Disruption : It can interfere with signaling pathways that regulate cell growth and apoptosis.
- Formation of Stable Complexes : The tin atom's ability to form stable complexes allows it to interact with various biomolecules, influencing their activity.
Case Studies and Research Findings
-
Study on Antifungal Activity :
- A study demonstrated that organotin compounds exhibit antifungal properties against various fungal strains. The efficacy of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- was evaluated against Candida species, revealing significant inhibitory activity .
-
Cancer Cell Line Research :
- In vitro studies using cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to the disruption of mitochondrial function and increased oxidative stress .
-
Toxicological Assessments :
- Toxicological evaluations indicated that exposure to organotin compounds could lead to hepatotoxicity in animal models. The effects were dose-dependent and highlighted the need for careful assessment when considering therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
